Octanoyl chloride

Descripción

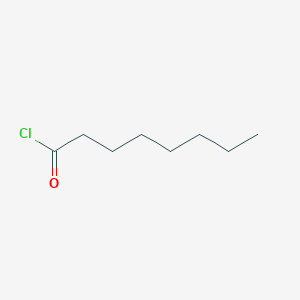

Structure

3D Structure

Propiedades

IUPAC Name |

octanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEZZSHJLXOIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024724 | |

| Record name | Caprylyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO] | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprylyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

385 °F at 760 mmHg (NTP, 1992) | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

177 °F (NTP, 1992), 177 °F | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.973 at 46 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg] | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-64-8 | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprylyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK8FUS6OVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-30.1 °F (NTP, 1992) | |

| Record name | CAPRYLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Octanoyl Chloride: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoyl chloride (CH₃(CH₂)₆COCl), also known as capryloyl chloride, is a key chemical intermediate in organic synthesis.[1] As an acyl chloride derived from octanoic acid, its high reactivity makes it a versatile reagent for introducing an eight-carbon acyl group into various molecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and common reactions.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a combustible liquid and is sensitive to moisture, reacting vigorously with water.[1][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅ClO | [1] |

| Molecular Weight | 162.66 g/mol | [1] |

| Density | 0.953 g/cm³ at 25 °C | [4] |

| Boiling Point | 195 °C at 760 mmHg | [4] |

| Melting Point | -63 °C | [2] |

| Flash Point | 75 °C | [2] |

| Solubility | Soluble in ether, chloroform, acetone, and toluene.[2][4] Insoluble in water.[4] | |

| Vapor Pressure | 2.5 mmHg at 20 °C | [4] |

| Vapor Density | 5.61 | [4] |

Table 2: Chemical Properties of this compound

| Property | Description | Reference |

| Reactivity | Highly reactive, especially towards nucleophiles. Reacts vigorously with water, alcohols, amines, and strong bases.[1][3] | |

| Stability | Stable under normal storage conditions in a tightly sealed container, away from moisture and heat.[2] | |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, and amines.[3] | |

| Hazardous Decomposition Products | Upon combustion or reaction with water, it can produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl) gas, and phosgene.[3] |

Key Reactions and Experimental Protocols

This compound is a valuable reagent in a variety of chemical transformations, most notably in acylation reactions.

Synthesis of this compound from Octanoic Acid

A common method for synthesizing this compound is the reaction of octanoic acid with thionyl chloride (SOCl₂).[3]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add octanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to increase the reaction rate.[3]

-

Heat the reaction mixture to reflux (around 76-79 °C) for 1-2 hours, or until the evolution of gas ceases.[3]

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Esterification: Reaction with Alcohols

This compound reacts readily with alcohols to form esters. This reaction is a type of nucleophilic acyl substitution.[2]

Experimental Protocol (General Procedure):

-

Dissolve the alcohol in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred solution.

-

A tertiary amine base, such as triethylamine (B128534) or pyridine (B92270) (at least 1 equivalent), is usually added to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.

-

The ester product is then extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.

References

octanoyl chloride synthesis from octanoic acid

An In-depth Technical Guide to the Synthesis of Octanoyl Chloride from Octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as caprylyl chloride) is a pivotal chemical intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, surfactants, and specialty chemicals like flavors and fragrances.[1][2][3] Its high reactivity as an acylating agent makes it an essential building block for introducing the octanoyl moiety into various molecular frameworks.[3][4] This document provides a comprehensive technical overview of the primary synthetic routes for preparing this compound from octanoic acid, focusing on methodologies employing common chlorinating agents. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to serve as a practical guide for laboratory and process development professionals.

Introduction

This compound, a colorless to pale yellow liquid with a pungent odor, is the acyl chloride derivative of octanoic acid.[1][5] Its chemical structure features an eight-carbon straight chain, which imparts hydrophobic properties to its derivatives.[1] The primary value of this compound in synthesis lies in the high reactivity of the acyl chloride functional group towards nucleophiles such as alcohols, amines, and arenes, facilitating the efficient formation of esters, amides, and ketones, respectively.[4][6] This guide details the most prevalent and effective methods for its synthesis from octanoic acid, including reactions with thionyl chloride, oxalyl chloride, and phosphorus-based reagents.

General Synthesis Workflow

The conversion of octanoic acid to this compound involves the substitution of the carboxylic acid's hydroxyl group with a chloride ion. This is typically achieved by reacting the acid with a suitable chlorinating agent. The general process involves the reaction itself, followed by the removal of excess reagent and byproducts, and finally, purification of the desired this compound, often through distillation.

Synthesis via Thionyl Chloride (SOCl₂)

The reaction of octanoic acid with thionyl chloride is a common and preferred laboratory method for preparing this compound.[4][5] A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[4][7]

Reaction Mechanism

The mechanism involves the initial attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the decomposition of the intermediate into SO₂ and HCl gas.[4][7]

Experimental Protocol

The following protocol is a representative procedure derived from established methods.[8][9]

-

Setup: Equip a two-necked, round-bottomed flask with a reflux condenser and a magnetic stir bar. Ensure the apparatus is dry and operated under an inert atmosphere (e.g., nitrogen).

-

Reagents: Charge the flask with octanoic acid (1.0 equivalent). Slowly add thionyl chloride (1.5-2.0 equivalents) with stirring at room temperature.

-

Reaction: Heat the reaction mixture to reflux (oil bath temperature of approximately 80-85°C) for 2-3 hours.[8][9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride under vacuum. Applying a slow vacuum initially at a low temperature (0°C) can prevent bumping.[9]

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.[10]

Quantitative Data

| Reagent | Molar Ratio (to Acid) | Temperature | Time | Yield | Purity | Source |

| Thionyl Chloride | 1.34:1 | 70°C | 2.8 hrs | 98% | - | [8] |

| Thionyl Chloride | 2.0:1 | Reflux (~84°C) | 3 hrs | - | - | [9] |

Synthesis via Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides.[4] This method is often preferred for smaller-scale or sensitive substrate syntheses as the reaction can typically be run at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is commonly used to facilitate the reaction.[4]

Reaction Mechanism (Vilsmeier-Haack Intermediate)

With DMF as a catalyst, the reaction proceeds through a Vilsmeier-Haack intermediate. Oxalyl chloride reacts with DMF to form a highly electrophilic chloroiminium ion. This species is then attacked by the octanoic acid, leading to the formation of this compound and regeneration of the catalyst, with carbon dioxide and carbon monoxide as gaseous byproducts.

Experimental Protocol

The following protocol is based on standard procedures for this conversion.[4][11]

-

Setup: In a dry, inert-atmosphere flask equipped with a stir bar, dissolve octanoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).

-

Catalyst: Add a catalytic amount of DMF (e.g., 2 drops via syringe).

-

Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature. Gas evolution (CO, CO₂) will be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases.

-

Workup: The reaction mixture is concentrated under vacuum to remove the solvent and any excess oxalyl chloride, yielding the crude this compound.

-

Purification: Further purification can be achieved by distillation under reduced pressure.

Quantitative Data

| Reagent | Catalyst | Molar Ratio (to Acid) | Solvent | Temperature | Time | Yield | Source |

| Oxalyl Chloride | DMF | 1.3:1 | DCM | Room Temp. | 1.5 hrs | - | [11] |

| Oxalyl Chloride | DMF | Catalytic | DCM | Room Temp. | Several hrs | High | [4] |

Other Synthetic Methods

While thionyl chloride and oxalyl chloride are most common, other reagents can also be employed.

Diphosgene / Triphosgene

Diphosgene (trichloromethyl chloroformate) and its solid, safer-to-handle equivalent, triphosgene, can be used to prepare acyl chlorides. The reaction is often catalyzed by DMF.[12][13]

-

Experimental Note: A procedure using diphosgene involved adding it to a mixture of octanoic acid and DMF at 70°C, followed by standing for 1 hour and then bubbling nitrogen through the mixture at 100°C for 30 minutes. This method reported a high yield and purity.[12][13]

| Reagent | Catalyst | Molar Ratio (Acid:Reagent) | Temperature | Time | Yield | Purity | Source |

| Diphosgene | DMF | 1:0.75 | 70-100°C | 1.5 hrs | 96.9% | 99.99% | [12][13] |

Phosphorus Trichloride (B1173362) (PCl₃)

Phosphorus trichloride is an alternative chlorinating agent.[14] The reaction converts three equivalents of the carboxylic acid to the acyl chloride, producing phosphorous acid (H₃PO₃) as a byproduct.

3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

The separation of the product from the non-volatile phosphorous acid can be more complex than with thionyl or oxalyl chloride methods.

Purification and Characterization

Purification: The primary method for purifying this compound is fractional distillation under reduced pressure .[10] This is necessary to separate the product from unreacted starting material, non-volatile byproducts (like phosphorous acid in the PCl₃ method), or high-boiling impurities. The reported boiling point of this compound is 195-196°C at atmospheric pressure and 85-86°C at 20 mmHg.[6][10]

Characterization: Purity is typically assessed by gas chromatography (GC).[6] The structure can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy (strong C=O stretch around 1800 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety and Handling

-

This compound: It is corrosive and reacts vigorously with water to form HCl and octanoic acid.[12][13] It is a lachrymator and is extremely destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[1][15]

-

Reagents: Thionyl chloride, oxalyl chloride, diphosgene, and phosphorus trichloride are all highly toxic, corrosive, and moisture-sensitive.[7][16][17]

-

Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemically resistant gloves, safety glasses or a face shield, and a lab coat, is mandatory.[1][6] Reactions should be conducted under an inert atmosphere to prevent hydrolysis.[5]

Disclaimer: This document is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety precautions and after consulting primary literature and safety data sheets (SDS).

References

- 1. CAS 111-64-8: this compound | CymitQuimica [cymitquimica.com]

- 2. bromchemlaboratories.in [bromchemlaboratories.in]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 99% Purity | For Research Use [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. framochem.com [framochem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | 111-64-8 [chemicalbook.com]

- 13. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. This compound CAS 111-64-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. This compound | C8H15ClO | CID 8124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 17. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

Core Reaction Mechanism: Nucleophilic Acyl Substitution

An In-depth Technical Guide to the Reaction of Octanoyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, experimental protocols, and factors influencing the reaction between this compound and amines. This fundamental transformation, a cornerstone of modern organic synthesis, is pivotal in the formation of N-octanoyl amides, a motif present in various pharmaceuticals, signaling lipids, and advanced materials.

The reaction between this compound, a highly reactive acyl chloride, and an amine proceeds via a well-established nucleophilic acyl substitution mechanism.[1][2][3] This process is characterized by an addition-elimination sequence where the amine acts as the nucleophile and the chloride ion is the leaving group.[4]

The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[5] This makes it a prime target for nucleophilic attack by the lone pair of electrons on the nitrogen atom of an amine.[1][6]

The mechanism unfolds in three key steps:

-

Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of this compound. This initial addition breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[4][7]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is ejected.[4][7]

-

Deprotonation: The resulting protonated amide is highly acidic. A second equivalent of the amine (or another added base) acts as a Brønsted-Lowry base, abstracting a proton from the nitrogen atom.[7][8] This neutralizes the intermediate and produces the final, stable N-octanoyl amide product along with an ammonium (B1175870) chloride salt.[1][2]

Caption: Nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.

Data Presentation: Amine Reactivity and Product Formation

The structure of the amine significantly dictates the reaction's outcome. Primary and secondary amines readily participate in this reaction, whereas tertiary amines do not form stable amide products due to the lack of a proton on the nitrogen atom.[2][9]

| Amine Type | General Structure | Reactivity with this compound | Product | Byproduct |

| Primary Amine | R-NH₂ | High | Secondary Amide (N-substituted) | Alkylammonium chloride |

| Secondary Amine | R₂NH | Moderate to High | Tertiary Amide (N,N-disubstituted) | Dialkylammonium chloride |

| Tertiary Amine | R₃N | No amide formation | No stable amide product | Forms acylammonium salt intermediate |

Note on Reactivity: Primary amines are generally more reactive than secondary amines towards acyl chlorides.[10] This is attributed to two main factors:

-

Nucleophilicity: The lone pair of electrons on a primary amine is typically more accessible.

-

Steric Hindrance: The single alkyl group on a primary amine presents less steric bulk around the nitrogen atom compared to the two alkyl groups on a secondary amine, allowing for an easier approach to the electrophilic carbonyl carbon.[10]

Experimental Protocols

The acylation of amines with this compound is often performed under Schotten-Baumann conditions .[11] This involves using an inert aprotic solvent and a base to neutralize the hydrogen chloride (HCl) gas that is cogenerated.[6][11] The amine reactant itself, if used in excess, can serve as the base. Alternatively, a non-nucleophilic tertiary amine such as triethylamine (B128534) (TEA) or pyridine (B92270) is frequently added.[11]

Generalized Protocol for N-Octanoylation of a Primary Amine

This protocol is a generalized procedure based on common laboratory practices for amide synthesis.[11][12]

Materials:

-

Primary amine (1.0 equivalent)

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine, 1.5 equivalents)

-

Stir bar, round-bottom flask, dropping funnel, nitrogen/argon line

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.5 eq.) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial as the reaction is often highly exothermic.[12]

-

Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the cooled, stirring amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization, if necessary.

Caption: A typical experimental workflow for the synthesis of N-octanoyl amides.

Logical Relationships in Amine Reactivity

The structural differences between primary, secondary, and tertiary amines lead to distinct reaction pathways and products when treated with this compound.

Caption: Logical flow diagram illustrating the different outcomes of reacting this compound with various amine types.

Conclusion

The reaction of this compound with amines is a robust and efficient method for amide bond formation, driven by the nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride ensures that these reactions are typically fast and high-yielding. A comprehensive understanding of the mechanism, the relative reactivity of different amine classes, and appropriate experimental design, particularly the use of a base and controlled temperature, is critical for researchers in organic synthesis and drug development to successfully leverage this powerful transformation.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. This compound | 99% Purity | For Research Use [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. An aqueous solution of a primary or secondary amine reacts with a... | Study Prep in Pearson+ [pearson.com]

- 10. benchchem.com [benchchem.com]

- 11. Amide Synthesis [fishersci.it]

- 12. benchchem.com [benchchem.com]

Navigating the Hazards: A Technical Guide to Octanoyl Chloride Safety

For Researchers, Scientists, and Drug Development Professionals

Octanoyl chloride, a highly reactive acyl chloride, is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility, however, is matched by its significant hazardous properties, necessitating stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the handling precautions, quantitative safety data, and emergency procedures essential for the safe use of this compound in a laboratory setting.

Core Safety and Handling Precautions

Safe handling of this compound is paramount to prevent accidental exposure and ensure a secure research environment. The following procedures are based on established safety data sheets and should be strictly adhered to.[1][2][3][4][5]

Engineering Controls and Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4][5][6] The ventilation system should be capable of maintaining airborne concentrations below established exposure limits. Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes:

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1][5][6][7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing to prevent skin contact.[1][5][6][8][9] Contaminated clothing should be removed immediately and washed before reuse.[1][4][5][6]

-

Respiratory Protection: In cases of inadequate ventilation or potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is essential.[1][2][5][6][7][10]

Handling and Storage: this compound is moisture-sensitive and reacts violently with water.[2][4] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[2][4] Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][4] Containers should be kept tightly closed and stored in a corrosive-resistant container with a resistant inner liner.[1][2][5] It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[4]

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2][4][11] Waste should be handled by a licensed professional waste disposal service.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₈H₁₅ClO | [8][9][12] |

| Molecular Weight | 162.66 g/mol | [10][13] |

| Boiling Point | 196 °C (385 °F) at 760 mmHg | [8][9][10] |

| Melting Point | -63 °C (-81.4 °F) | [8][9][10] |

| Flash Point | 75 °C (167 °F) - 85 °C (185 °F) | [2][7] |

| Density | 0.95 g/cm³ at 20 °C | [8][9] |

| Vapor Pressure | 12.7 mmHg at 25 °C (77 °F) | [10] |

| Toxicity Data | ||

| LD50 (Oral, Rat) | >2000 mg/kg | [8][9] |

| Exposure Limits | ||

| OSHA PELs | Not established | [3] |

| NIOSH RELs | Not established | |

| ACGIH TLVs | Not established |

Experimental Protocols: Spill and Exposure Management

Detailed and rehearsed protocols for managing spills and exposures are critical for mitigating the risks associated with this compound.

Spill Response Protocol:

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the chemical.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

-

Containment and Absorption: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad to contain the liquid.[3][4] Do not use combustible materials like paper towels.

-

Neutralization: Although some sources suggest neutralization with an alkaline solution, this should be done with extreme caution as the reaction can be vigorous.[8][9] It is generally safer to absorb and collect the material.

-

Collection and Disposal: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][4]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone) followed by soap and water.[10] All cleaning materials should also be disposed of as hazardous waste.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[1][2][5][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7][10] Seek immediate medical attention.[1][7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][2][7] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1][7]

Visualized Workflows and Pathways

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows and decision-making processes.

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making flowchart for accidental exposure.

References

- 1. lobachemie.com [lobachemie.com]

- 2. kscl.co.in [kscl.co.in]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 111-64-8 Name: this compound [xixisys.com]

- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 8. framochem.com [framochem.com]

- 9. vandemark.com [vandemark.com]

- 10. This compound | C8H15ClO | CID 8124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. CAS 111-64-8: this compound | CymitQuimica [cymitquimica.com]

- 13. This compound (CAS 111-64-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

solubility of octanoyl chloride in organic solvents

An In-depth Technical Guide on the Solubility of Octanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CH₃(CH₂)₆COCl) is a highly reactive acyl chloride widely utilized as a chemical intermediate in the synthesis of a variety of organic molecules, including esters, amides, and other acyl derivatives. Its efficacy as a reagent is significantly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a general experimental protocol for determining its solubility, and presents a typical experimental workflow for its use in organic synthesis.

Solubility of this compound

This compound is a colorless to pale yellow liquid with a pungent odor. It is characterized by its high reactivity, particularly its vigorous reaction with water and other nucleophiles. Due to its reactive nature, it is sensitive to moisture and will hydrolyze to form octanoic acid and hydrochloric acid[1].

Qualitative Solubility

This compound is generally described as soluble or miscible in a wide range of common organic solvents. This is attributed to its ability to interact favorably with both polar and non-polar organic molecules[1]. Its long hydrocarbon chain contributes to its solubility in non-polar solvents, while the polar acyl chloride group allows for interactions with more polar solvents.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not extensively documented in publicly available literature, several sources consistently report its miscibility with common laboratory solvents. Miscibility implies that the substances will mix in all proportions to form a homogeneous solution.

The following table summarizes the available solubility information for this compound in a selection of organic solvents.

| Solvent | Formula | Type | Solubility | Reference |

| Acetone | C₃H₆O | Polar Aprotic | Soluble/Miscible | [2][3][4] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble/Miscible | [1][2][3][5] |

| Toluene | C₇H₈ | Non-polar | Soluble/Miscible | [2][3][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble/Miscible | [2][3][4] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |

| Methanol | CH₃OH | Polar Protic | Soluble (Reacts) | [5] |

| Water | H₂O | Polar Protic | Insoluble (Reacts) | [1][4][5] |

Note: While soluble in methanol, this compound will react to form methyl octanoate. Similarly, it reacts vigorously with water[5].

Experimental Protocol for Solubility Determination

Given the lack of precise quantitative data, researchers may need to determine the solubility of this compound in a specific solvent for their application. The following is a general protocol for determining the solubility of a reactive compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Dry glassware (e.g., vials or test tubes with sealed caps)

-

Calibrated micropipettes or syringes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) (for quantitative analysis)

Gravimetric Method (Approximate Solubility)

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the this compound.

-

Solvent Addition: In a tared vial, add a known volume (e.g., 1 mL) of the anhydrous organic solvent.

-

Solute Addition: Slowly add small, known volumes of this compound to the solvent. After each addition, seal the vial and vortex or stir vigorously.

-

Observation: Continue adding this compound until a persistent second phase (undissolved solute) is observed.

-

Calculation: The approximate solubility can be calculated based on the total volume of this compound added before saturation was reached.

Spectroscopic or Chromatographic Method (Precise Solubility)

-

Saturated Solution Preparation: Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle. A centrifuge can be used to facilitate this process.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant.

-

Dilution: Dilute the extracted sample with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Logical Flow for Solubility Testing

Caption: Logical flow for assessing the solubility of this compound.

Experimental Workflow for Amide Synthesis

Caption: A typical workflow for the synthesis of an amide using this compound.

Conclusion

This compound is a versatile and reactive chemical intermediate that exhibits broad solubility in common aprotic organic solvents. While precise quantitative solubility data is not widely published, its miscibility with solvents such as acetone, chloroform, toluene, and THF makes it suitable for a wide range of synthetic applications. For applications requiring precise solubility values, a general experimental protocol has been provided. The provided workflow for amide synthesis serves as a practical example of its application in a research and development setting. Researchers and drug development professionals should always handle this compound with appropriate safety precautions due to its reactivity and corrosive nature.

References

An In-depth Technical Guide to the Reactivity of Octanoyl Chloride with Alcohols for Ester Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the esterification reaction between octanoyl chloride and alcohols. It covers the core principles of reactivity, reaction mechanisms, the influence of catalysts, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

The reaction of this compound, an eight-carbon acyl chloride, with alcohols is a fundamental and widely utilized transformation in organic synthesis. This reaction produces octanoate (B1194180) esters, which are valuable intermediates and final products in various fields, including pharmaceuticals, agrochemicals, flavors, fragrances, and material science. The high reactivity of the acyl chloride functional group allows for rapid and often high-yielding ester formation under a variety of conditions.

This guide will delve into the nuances of this reaction, with a particular focus on the comparative reactivity of primary, secondary, and tertiary alcohols, the role of common catalysts, and practical experimental considerations.

Reaction Mechanism

The esterification of alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the chloride ion, which is an excellent leaving group. A proton is then transferred from the oxonium ion to a base (which can be another alcohol molecule, a solvent, or an added base like pyridine) to yield the final ester product and hydrochloric acid (HCl).

The overall reaction is typically fast and irreversible, especially when a base is used to neutralize the HCl byproduct.[1]

Comparative Reactivity of Alcohols

The rate and success of the esterification reaction are significantly influenced by the structure of the alcohol, primarily due to steric hindrance around the hydroxyl group.

-

Primary Alcohols (1°): These are the most reactive towards this compound. The hydroxyl group is readily accessible, leading to rapid reaction rates and high yields, often even without a catalyst.

-

Secondary Alcohols (2°): The increased steric bulk around the hydroxyl group in secondary alcohols slows down the rate of nucleophilic attack. These reactions typically require longer reaction times, higher temperatures, or the use of a catalyst to achieve good yields.

-

Tertiary Alcohols (3°): These are the least reactive and often fail to undergo esterification under standard conditions. The extreme steric hindrance around the hydroxyl group makes nucleophilic attack on the acyl chloride very difficult. Under forcing conditions, elimination reactions to form alkenes can become a significant side reaction.[2] Specialized methods are often required for the esterification of tertiary alcohols.[3]

The Role of Catalysts

While the reaction can proceed without a catalyst, particularly with primary alcohols, the use of a basic catalyst is common practice to accelerate the reaction and neutralize the HCl byproduct.

-

Pyridine (B92270): A commonly used weak base and nucleophilic catalyst. Pyridine serves two main roles: it neutralizes the HCl formed, preventing it from protonating the alcohol (which would deactivate it as a nucleophile), and it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[1]

-

4-Dimethylaminopyridine (DMAP): A hypernucleophilic acylation catalyst that is significantly more effective than pyridine, especially for sterically hindered alcohols.[4] DMAP functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium ion, which is then readily attacked by the alcohol. It is typically used in catalytic amounts along with a stoichiometric amount of a weaker base (like triethylamine) to neutralize the HCl.

-

Triethylamine (B128534) (Et₃N): A non-nucleophilic, sterically hindered base often used to scavenge the HCl produced during the reaction, particularly when DMAP is used as the catalyst.

Quantitative Data Summary

Table 1: Relative Reactivity of Alcohols with this compound

| Alcohol Class | Steric Hindrance | General Reactivity | Typical Conditions |

| Primary (e.g., 1-Octanol) | Low | Very High | Uncatalyzed or base-catalyzed, room temperature |

| Secondary (e.g., Cyclohexanol) | Moderate | Moderate | Base-catalyzed (Pyridine or DMAP), may require heating |

| Tertiary (e.g., tert-Butanol) | High | Very Low | Specialized conditions required; often low to no yield |

Table 2: Comparison of Catalytic Conditions

| Condition | Catalyst | Role | Typical Reaction Time | Applicable To |

| Uncatalyzed | None | N/A | Minutes to hours | Primarily for primary alcohols |

| Pyridine-catalyzed | Pyridine | Base and Nucleophilic Catalyst | Minutes to hours | Primary and secondary alcohols |

| DMAP-catalyzed | DMAP (catalytic), Et₃N (stoichiometric) | Hypernucleophilic Catalyst, Base | Minutes | Primary, secondary, and some hindered alcohols |

Experimental Protocols

The following are representative protocols for the esterification of alcohols with this compound. Safety Note: this compound is corrosive and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous conditions are recommended for optimal results.

Protocol 1: Uncatalyzed Esterification of a Primary Alcohol (1-Octanol)

This protocol is suitable for reactive primary alcohols and can be performed solvent-free.

Materials:

-

This compound

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Heating mantle

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1-octanol (1.0 eq).

-

Place the flask under a nitrogen atmosphere and attach a dropping funnel.

-

Slowly add this compound (1.05 eq) to the stirring alcohol at room temperature. The reaction is often exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC-FID.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining HCl and unreacted this compound), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude octyl octanoate.

-

Purify the product by distillation under reduced pressure or flash column chromatography if necessary.

Protocol 2: Pyridine-Catalyzed Esterification of a Secondary Alcohol (Cyclohexanol)

Materials:

-

This compound

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Separatory funnel

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanol (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM via a dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or GC-FID.

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting cyclohexyl octanoate by flash column chromatography or distillation.

Protocol 3: DMAP-Catalyzed Esterification of a Hindered Alcohol

This protocol is more effective for less reactive secondary alcohols.

Materials:

-

Hindered secondary alcohol (e.g., 1-phenylethanol)

-

This compound

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Separatory funnel

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the hindered secondary alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.2 eq) in anhydrous DCM.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or GC-FID.

-

Work up the reaction as described in Protocol 2, washing with 1 M HCl to remove triethylamine and DMAP.

-

Purify the product as required.

Monitoring Reaction Progress

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for monitoring the progress of esterification reactions.

General GC-FID Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is typically suitable.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at a temperature below the boiling point of the most volatile component (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium or hydrogen.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

By analyzing aliquots over time, the disappearance of the starting alcohol and the appearance of the ester product can be quantified to determine the reaction kinetics and endpoint.

Visualizations

References

Spectroscopic Profile of Octanoyl Chloride: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for octanoyl chloride, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.88 | Triplet | 2H | -CH2-COCl |

| ~1.72 | Quintet | 2H | -CH2-CH2COCl |

| ~1.30 | Multiplet | 8H | -(CH2)4- |

| ~0.89 | Triplet | 3H | CH3- |

Solvent: CDCl3, Instrument Frequency: 90 MHz[1]

Table 2: 13C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C=O |

| ~47.5 | -CH2-COCl |

| ~31.5 | -CH2- |

| ~28.8 | -CH2- |

| ~28.7 | -CH2- |

| ~24.8 | -CH2- |

| ~22.5 | -CH2- |

| ~14.0 | CH3- |

Solvent: CDCl3[2]

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound [3][4][5]

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H Stretch (Alkyl) |

| ~1800 | Strong | C=O Stretch (Acyl Chloride) |

| ~1465 | Medium | C-H Bend (Methylene) |

| ~950 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound [3][6]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 129/131 | High | [CH3(CH2)6CO]+ (Acylium ion) |

| 99 | Moderate | [C6H11O]+ |

| 85 | Moderate | [C5H9O]+ |

| 71 | Moderate | [C4H7O]+ |

| 57 | High | [C4H9]+ (Butyl cation) |

| 43 | High | [C3H7]+ (Propyl cation) |

Ionization Method: Electron Ionization (EI)[3][6]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy

-

Sample Preparation : A small quantity of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not contain a reference.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is acquired at a specific field strength (e.g., 90 MHz), with parameters optimized for resolution and signal-to-noise ratio.[1][7][8] For 13C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[2][9]

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced to the solvent or internal standard peak. Chemical shifts, multiplicities, and integrations are then determined.[10]

IR Spectroscopy (Liquid Film/ATR)

This compound, being a liquid at room temperature, can be analyzed directly ("neat").[11][12]

-

Neat Sample (Salt Plates) : A drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[12][13][14] A second salt plate is placed on top to create a thin liquid film.[12][13] The "sandwich" is then mounted in the sample holder of the IR spectrometer.[15]

-

Attenuated Total Reflectance (ATR) : Alternatively, a drop of the liquid is placed directly onto the crystal surface (e.g., diamond or zinc selenide) of an ATR accessory.[16] Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition : A background spectrum (of the clean salt plates or ATR crystal) is recorded first.[15] Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[15]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated inlet system or direct injection, where it is vaporized in a vacuum.[17]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a radical cation, known as the molecular ion (M+•).[17]

-

Fragmentation : The high energy of the molecular ion often causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals or molecules. This fragmentation follows predictable chemical pathways.[17]

-

Mass Analysis and Detection : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.[17] The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

Caption: Key fragmentation pathways for this compound in EI-MS.

References

- 1. This compound(111-64-8) 1H NMR [m.chemicalbook.com]

- 2. This compound(111-64-8) 13C NMR spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound(111-64-8) IR Spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Hexanoyl chloride(142-61-0) 1H NMR spectrum [chemicalbook.com]

- 8. Decanoyl chloride (112-13-0) 1H NMR spectrum [chemicalbook.com]

- 9. Hexanoyl chloride(142-61-0) 13C NMR spectrum [chemicalbook.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. This compound | C8H15ClO | CID 8124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. webassign.net [webassign.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. homework.study.com [homework.study.com]

- 15. ursinus.edu [ursinus.edu]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Technical Guide to Commercial Octanoyl Chloride: Sources, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Octanoyl chloride (CH₃(CH₂)₆COCl), also known as capryloyl chloride, is a pivotal reagent in organic synthesis, prized for its role in introducing the octanoyl group into a wide array of molecules. Its applications are extensive, ranging from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to the production of surfactants and specialty polymers.[1] For the discerning researcher and drug development professional, a thorough understanding of its commercial availability, purity levels, and the methodologies for its synthesis and quality control is paramount to ensure the reliability and reproducibility of experimental outcomes.

This technical guide provides an in-depth overview of the commercial sources of this compound, their respective purity grades, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Sources and Purity Levels

This compound is commercially available from a variety of chemical suppliers, catering to different scales of research and manufacturing. The purity of the product is a critical parameter that can significantly impact the outcome of a synthesis, with higher purity grades typically required for pharmaceutical and other high-stakes applications.

The following table summarizes the specifications of this compound from several prominent commercial suppliers. Purity is most commonly determined by gas chromatography (GC).

| Supplier | Purity (by GC) | Key Impurity Specifications |

| FramoChem | ≥ 99.0% | C6 chlorides: ≤ 0.5%C10 chlorides: ≤ 0.5%Phosgene: ≤ 0.1%Acidity (HCl): ≤ 0.1%Octanoic acid: ≤ 0.1%Octanoic anhydride: ≤ 1.0%[2] |

| VanDeMark Chemical | Not specified, but provides a detailed spec sheet | Impurities monitored include color, hydrogen chloride, octanoic acid, and anhydride.[3] |

| Larodan | >99% | Research Grade Lipids.[4] |

| Sigma-Aldrich | 99% | --- |

| Benchchem | 99% | For Research Use.[5] |

| Bromchem Laboratories | 99% | Chemical Grade.[1] |

| CymitQuimica | >99.0%(GC) | --- |

| Krins Life Sciences | 99% | ---[6] |

Experimental Protocols

A comprehensive understanding of the synthesis, purification, and analytical testing of this compound is essential for its effective use and for troubleshooting potential issues in synthetic procedures.

Synthesis of this compound from Octanoic Acid using Thionyl Chloride

The most common laboratory and industrial method for the preparation of this compound is the reaction of octanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[7] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[7][8]

Materials:

-

Octanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343) (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., a bubbler with aqueous sodium hydroxide)

-

Heating mantle

-

Stirring bar

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The gas outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Charge the flask with octanoic acid. If a solvent is used, add dry toluene.

-

Addition of Thionyl Chloride: Slowly add a molar excess (typically 1.5 to 2 equivalents) of thionyl chloride to the stirred octanoic acid at room temperature. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain reflux for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using techniques like TLC or IR spectroscopy.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure.[8] Alternatively, it can be removed under reduced pressure, but care must be taken to avoid bumping.[9]

Purification by Fractional Distillation